Methyl 2-(1-acetylazetidin-3-yl)oxyacetate
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Overview
Description
Methyl 2-(1-acetylazetidin-3-yl)oxyacetate is a compound that belongs to the class of azetidine derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(1-acetylazetidin-3-yl)oxyacetate typically involves the following steps:
Starting Material Preparation: The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one through a DBU-catalyzed Horner–Wadsworth–Emmons reaction.
Aza-Michael Addition: The (N-Boc-azetidin-3-ylidene)acetate undergoes an aza-Michael addition with NH-heterocycles to yield the target functionalized 3-substituted 3-(acetoxymethyl)azetidines.
Final Product Formation: The final product, this compound, is obtained through further chemical transformations and purification steps.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(1-acetylazetidin-3-yl)oxyacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reducing Agents: Such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution Reagents: Such as halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl 2-(1-acetylazetidin-3-yl)oxyacetate has several scientific research applications, including:
Medicinal Chemistry: The compound is used in the synthesis of novel pharmaceuticals with potential therapeutic effects.
Materials Science: It is utilized in the development of new materials with unique properties, such as polymers and coatings.
Biological Studies: The compound is studied for its biological activity and potential as a bioactive molecule.
Mechanism of Action
The mechanism of action of methyl 2-(1-acetylazetidin-3-yl)oxyacetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to methyl 2-(1-acetylazetidin-3-yl)oxyacetate include other azetidine derivatives and oxetane derivatives . These compounds share structural similarities and may exhibit comparable chemical properties and applications.
Uniqueness
This compound is unique due to its specific functional groups and chemical structure, which confer distinct reactivity and potential applications. Its ability to undergo various chemical transformations and its utility in diverse research fields highlight its significance.
Properties
IUPAC Name |
methyl 2-(1-acetylazetidin-3-yl)oxyacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO4/c1-6(10)9-3-7(4-9)13-5-8(11)12-2/h7H,3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOBGVHDNOUVKLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC(C1)OCC(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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